molecular formula C21H22N2O5 B11503064 N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11503064
M. Wt: 382.4 g/mol
InChI Key: DBEBAWRSMMLPGM-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines the structural features of adamantane and chromene Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while chromene is a benzopyran derivative with significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Scientific Research Applications

N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Adamantan-1-yl)amides: These compounds share the adamantane moiety and have similar stability and reactivity.

    Chromene Derivatives: Compounds like 6-nitro-2-oxo-2H-chromene-3-carboxamide share the chromene core and exhibit similar biological activities.

Uniqueness

N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the adamantane and chromene moieties, which imparts distinct structural and functional properties not found in other similar compounds.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H22N2O5/c24-19(22-11-21-8-12-3-13(9-21)5-14(4-12)10-21)17-7-15-6-16(23(26)27)1-2-18(15)28-20(17)25/h1-2,6-7,12-14H,3-5,8-11H2,(H,22,24)

InChI Key

DBEBAWRSMMLPGM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC5=C(C=CC(=C5)[N+](=O)[O-])OC4=O

Origin of Product

United States

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